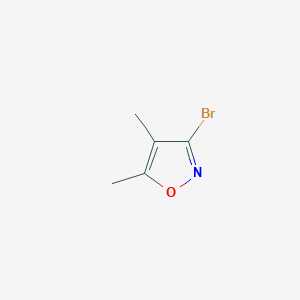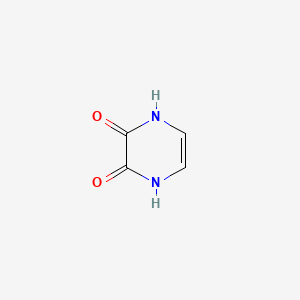![molecular formula C10H10N2O2 B1586004 methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2849-92-5](/img/structure/B1586004.png)
methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate
Overview
Description
“Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . A specific protocol for the synthesis of a similar compound, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate, has been developed using n-propanephosphonic acid anhydride (T3P) as a coupling reagent for amidation .Molecular Structure Analysis
The molecular structure of imidazole derivatives, including “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate”, has been determined through crystallography . In these structures, an identical system of hydrogen bonds, C(4), was observed .Chemical Reactions Analysis
The alcohols derived from imidazole were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1H-imidazole-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Scientific Research Applications
Therapeutic Potential
Imidazole, a core structure in “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate”, has a broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Antimicrobial Activity
“Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” has potential antimicrobial applications. For instance, 2-substituted-1H-benzimidazole derivatives have shown good antibacterial and antifungal activities .
Inhibition of Quorum Sensing
“Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” can be used to inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms . This approach combats bacterial virulence without affecting the viability of the organism, potentially leading to a lower rate of resistance development .
Synthesis of Functional Molecules
Imidazoles are key components in the synthesis of functional molecules used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .
Dye Manufacturing
“Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” can be used in the manufacturing of dyes . The imidazole ring is a key component in many dye structures .
Production of Sanitizers and Corrosion Inhibitors
“Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” can be used in the production of sanitizers and corrosion inhibitors . The imidazole ring’s chemical properties make it suitable for these applications .
Antioxidant Applications
“Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” can be used as an antioxidant . Imidazole derivatives have been reported to exhibit antioxidant activities .
Copolymer Synthesis
“Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” can be used in the synthesis of copolymers . The imidazole ring can be incorporated into polymer structures to enhance their properties .
Mechanism of Action
While the specific mechanism of action for “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” is not mentioned in the search results, imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
While the specific safety and hazards for “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” are not mentioned in the search results, similar compounds have been classified with hazard statements H315, H319, and H335, indicating potential risks for skin irritation, eye irritation, and respiratory irritation .
Future Directions
Imidazole derivatives are being explored for their potential as new drugs, particularly due to their broad range of biological activities . They are also being tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity . These studies indicate that imidazole derivatives, including “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate”, may have promising applications in the development of new therapeutic agents.
properties
IUPAC Name |
methyl 1-methylbenzimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)11-9(12)10(13)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGMNPUAHUGTKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384369 | |
| Record name | Methyl 1-methyl-1H-benzimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate | |
CAS RN |
2849-92-5 | |
| Record name | Methyl 1-methyl-1H-benzimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














